Chiral Purity: (S)- vs. (R)-Enantiomer
The target compound is supplied as the single (S)-enantiomer (CAS 1213318-60-5) with a purity specification of 98% . In contrast, the racemic mixture (CAS 1508845-76-8) contains equal proportions of (S)- and (R)-enantiomers, and the (R)-enantiomer (CAS 1213872-82-2 for the para-analog; the ortho (R)-enantiomer is also commercially available) represents the opposite absolute configuration . For downstream stereospecific synthesis, such as the preparation of tachykinin NK₁/NK₂ antagonists, the enantiomeric purity of the starting amino alcohol directly dictates the diastereomeric ratio of the final drug substance [1].
| Evidence Dimension | Enantiomeric purity (specification) |
|---|---|
| Target Compound Data | ≥98% (single (S)-enantiomer) |
| Comparator Or Baseline | Racemate (CAS 1508845-76-8): 0% ee; (R)-enantiomer of ortho analog: ≥97% (single (R)-enantiomer) |
| Quantified Difference | Target provides defined (S)-stereochemistry vs. 0% ee for racemate; opposite absolute configuration vs. (R)-enantiomer |
| Conditions | Commercial supplier specifications (HPLC, chiral column) |
Why This Matters
For procurement supporting stereospecific synthesis, only the (S)-enantiomer yields the correct diastereomer in downstream coupling reactions, preventing costly re-resolution or failed API batches.
- [1] Nakajima, K., Iio, Y., et al. (1998). An efficient synthesis of enantiomerically pure 2-[(2R)-arylmorpholin-2-yl]ethanols, key intermediates of tachykinin receptor antagonist. Tetrahedron: Asymmetry, 9(17), 3105-3114. View Source
